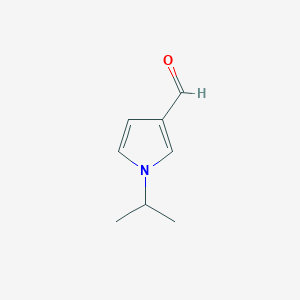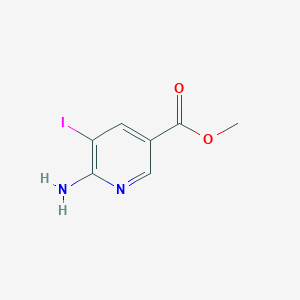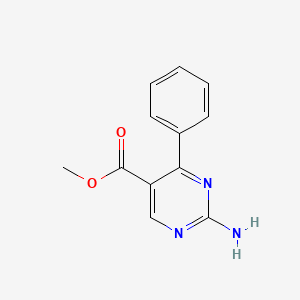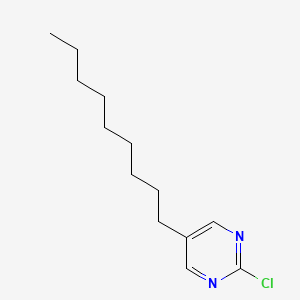
2-P-Tolyl-thiazole-4-carbaldehyde
Overview
Description
Scientific Research Applications
2-P-Tolyl-thiazole-4-carbaldehyde is widely used in scientific research due to its ability to act as a versatile synthetic building block. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of novel thiazole derivatives, which are used in a variety of applications, including drug development, medicinal chemistry, and organic synthesis.
Mechanism of Action
The mechanism of action of 2-P-Tolyl-thiazole-4-carbaldehyde is based on its ability to act as a versatile synthetic building block. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of novel thiazole derivatives, which are used in a variety of applications, including drug development, medicinal chemistry, and organic synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have beneficial effects on memory and cognitive function. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, which can be beneficial in the treatment of various forms of pain.
Advantages and Limitations for Lab Experiments
2-P-Tolyl-thiazole-4-carbaldehyde is a useful synthetic building block for a variety of applications, including drug development, medicinal chemistry, and organic synthesis. One of the main advantages of using this compound in laboratory experiments is its high purity and low cost, which makes it a cost-effective option for a variety of experiments. Additionally, this compound is relatively easy to synthesize and handle, which makes it a convenient option for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is prone to oxidation, which can lead to the formation of unwanted byproducts. Additionally, this compound can react with other compounds, leading to the formation of unwanted byproducts.
Future Directions
2-P-Tolyl-thiazole-4-carbaldehyde has been used in a variety of applications, including drug development, medicinal chemistry, and organic synthesis. However, there are still many potential future directions for the use of this compound. For example, it could be used as a starting material for the synthesis of novel thiazole derivatives, which could be used in the development of new drugs. Additionally, this compound could be used in the synthesis of other organic compounds, such as dyes, fragrances, and flavorings. Finally, this compound could be used in the synthesis of polymers and other materials, which could have a variety of applications in industry.
properties
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQLUNVPMPSCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554455 | |
| Record name | 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55327-29-2 | |
| Record name | 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-[1-[[(Tert-butyl)amino]carbonyl]-2-methylpropyl]carbamic acid benzyl ester](/img/structure/B1601862.png)
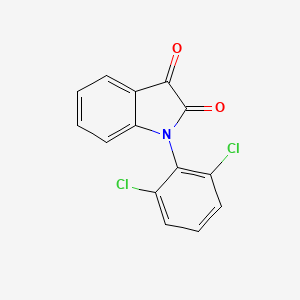
![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)


